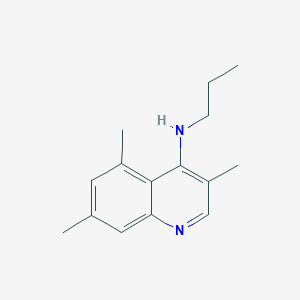

4-Quinolinamine, 3,5,7-trimethyl-N-propyl-

Description

The Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govtandfonline.com It is often referred to as a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.govtandfonline.comnih.gov This versatility has made quinoline and its derivatives a subject of intense and perpetual research. nih.gov

The utility of the quinoline ring is demonstrated by its presence in a wide array of pharmacologically active agents with diverse therapeutic applications. nih.govbenthamdirect.com Researchers have successfully developed quinoline-based compounds with anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.gov The structural rigidity and synthetic accessibility of the quinoline nucleus allow for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of derivatives to optimize their interaction with specific biological targets. tandfonline.com Consequently, the quinoline scaffold remains one of the most frequently utilized heterocyclic systems in the design and development of new therapeutic agents. tandfonline.com

Overview of 4-Quinolinamine Derivatives and Their Significance in Academic Inquiry

Among the various classes of quinoline derivatives, those bearing an amino group at the 4-position have garnered significant attention in academic and pharmaceutical research. The 4-aminoquinoline (B48711) core is the key pharmacophore in some of the most historically significant antimalarial drugs, such as chloroquine (B1663885) and amodiaquine. nih.govesr.ie The discovery and widespread use of these compounds to treat and prevent malaria highlighted the potent biological activity of this structural motif. nih.gov

The significance of 4-aminoquinolines extends far beyond their application in infectious diseases. This scaffold is integral to the development of agents targeting a broad spectrum of conditions, including cancer, leishmaniasis, viral infections, and inflammatory disorders. nih.gov The 4-amino group provides a critical point for chemical modification, allowing for the attachment of various side chains that can modulate the compound's physicochemical properties, biological target affinity, and pharmacokinetic profile. nih.govfrontiersin.org Academic inquiry continues to focus on synthesizing novel 4-aminoquinoline analogues to overcome drug resistance, particularly in malaria, and to explore their potential as targeted therapies in oncology and other fields. nih.govnih.gov

Specific Research Focus: 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-

The specific compound under investigation is 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. This molecule is a derivative of the 4-aminoquinoline scaffold, featuring three methyl groups at positions 3, 5, and 7, and an N-propyl group attached to the amino function at position 4. These substitutions define its unique chemical identity and potential properties.

Below are the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 3,5,7-trimethyl-N-propylquinolin-4-amine |

| CAS Number | 61563-48-2 |

| Molecular Formula | C₁₅H₂₀N₂ |

| Molecular Weight | 228.33 g/mol |

A comprehensive review of scientific literature and major chemical databases reveals a notable absence of published research specifically detailing the synthesis, characterization, or biological activity of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. While the parent quinoline and 4-aminoquinoline scaffolds are extensively studied, this particular combination of trimethyl and N-propyl substituents does not appear in peer-reviewed academic journals or public repositories of experimental data. Therefore, no detailed research findings or data tables on its specific properties or applications can be presented. The compound exists as a catalogued chemical entity, but its role in academic inquiry remains undocumented.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61563-48-2 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3,5,7-trimethyl-N-propylquinolin-4-amine |

InChI |

InChI=1S/C15H20N2/c1-5-6-16-15-12(4)9-17-13-8-10(2)7-11(3)14(13)15/h7-9H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

WIZIGMWGFHAYBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=NC2=CC(=CC(=C21)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Quinolinamine, 3,5,7 Trimethyl N Propyl

Classical Approaches to Quinoline (B57606) Core Synthesis

Traditional methods for quinoline synthesis, developed in the late 19th century, remain fundamental in heterocyclic chemistry. These reactions can be adapted for the synthesis of substituted quinolines, although achieving the specific substitution pattern of 3,5,7-trimethylquinoline may present challenges in regioselectivity and require specifically substituted precursors.

The Skraup synthesis is a chemical reaction used to generate quinolines, named after the Czech chemist Zdenko Hans Skraup. wikipedia.org In its classic form, it involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene (B124822), to produce quinoline. wikipedia.orgorganicreactions.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate is then cyclized and oxidized to form the quinoline ring system. pharmaguideline.com

For the synthesis of a substituted quinoline, a substituted aniline is used, and the substituents on the aniline ring are carried over to the final quinoline product. pharmaguideline.com To achieve the 5,7-trimethyl arrangement of the target molecule, the logical starting material would be 3,5-dimethylaniline .

The introduction of the 3-methyl group is more complex. The standard Skraup reaction with glycerol yields an unsubstituted pyridine (B92270) ring. organicreactions.org However, modifications using a substituted α,β-unsaturated aldehyde or ketone in place of glycerol can yield substituents on the newly formed ring. organicreactions.orgnih.gov For instance, using crotonaldehyde (derived from acetaldehyde) instead of acrolein in a related reaction, the Doebner-von Miller synthesis, can introduce a methyl group. nih.gov To place a methyl group at the C3 position, a reactant like 2-methylacrolein (methacrolein) would be required.

The reaction is known for being violently exothermic, though modifications, such as the addition of ferrous sulfate, can moderate it. wikipedia.orgresearchgate.net

Table 1: Skraup Synthesis Approach for 3,5,7-trimethylquinoline Core

| Reactant | Role | Resulting Substitution |

|---|---|---|

| 3,5-Dimethylaniline | Arylamine precursor | Provides 5- and 7-methyl groups |

| Glycerol (or modified reactant like 2-methylacrolein) | Forms the pyridine ring | Provides the quinoline backbone and potentially the 3-methyl group |

| Sulfuric Acid | Catalyst and dehydrating agent | Facilitates acrolein formation and cyclization |

Once the 3,5,7-trimethylquinoline core is formed, the 4-amino-N-propyl group would need to be installed in subsequent steps, typically involving nitration at the 4-position, reduction to an amine, and subsequent alkylation with a propyl group, or via nucleophilic substitution of a 4-chloroquinoline (B167314) derivative.

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a widely used method for creating quinolines. nih.govorganicreactions.org The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH2 group next to a carbonyl group), catalyzed by either acid or base. organicreactions.orgwikipedia.orgjk-sci.com

To construct the 3,5,7-trimethylquinoline scaffold, a plausible set of starting materials would be 2-amino-3,5-dimethylacetophenone and a compound that can provide the C2 and C3 atoms of the quinoline ring. The reaction with acetone, for example, would not yield the desired 3-methyl substitution. A more suitable reactant would be propionaldehyde, which upon aldol condensation and cyclization, would introduce the methyl group at the C3 position.

The general mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org An alternative pathway involves the initial formation of a Schiff base between the two reactants, followed by an intramolecular aldol reaction. wikipedia.org

The Friedländer synthesis is particularly useful for preparing polysubstituted quinolines due to the availability of diverse starting materials. nih.goviipseries.org However, it does not directly yield a 4-aminoquinoline (B48711). The typical output of this reaction would be a neutral quinoline. To obtain the final target compound, a 4-hydroxyquinoline (B1666331) could be synthesized (e.g., by using ethyl acetoacetate as the methylene (B1212753) component, which leads to a Conrad-Limpach-Knorr synthesis), which is then converted to a 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov This 4-chloro-3,5,7-trimethylquinoline is a key intermediate, which can then undergo a nucleophilic aromatic substitution (SNAr) reaction with propylamine to yield the final product, 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. nih.gov

The Combes synthesis is an acid-catalyzed reaction of an arylamine with a β-diketone to form a substituted quinoline. slideshare.netwikipedia.org The reaction proceeds by first forming an enamine intermediate (a Schiff base), which is then cyclized under acidic conditions to afford the quinoline. nih.govwikipedia.org

For the target molecule, 3,5-dimethylaniline would again serve as the arylamine precursor. The β-diketone required would be 2-methyl-2,4-pentanedione . The condensation and subsequent acid-catalyzed cyclodehydration would theoretically yield the desired 3,5,7-trimethyl-substituted quinoline core. nih.govwikipedia.org

Table 2: Combes Synthesis Approach for 3,5,7-trimethylquinoline Core

| Reactant | Role | Resulting Substitution |

|---|---|---|

| 3,5-Dimethylaniline | Arylamine precursor | Provides 5- and 7-methyl groups |

| 2-Methyl-2,4-pentanedione | β-Diketone | Provides C2, C3, C4 atoms and the 3-methyl group |

Similar to the other classical methods, the Combes synthesis produces a quinoline ring that must be further functionalized. The resulting 2,4-dimethyl-3,5,7-trimethylquinoline would need to undergo functional group manipulation to introduce the 4-(N-propylamino) group. This makes the Combes synthesis a less direct route to the final 4-aminoquinoline product compared to strategies that build upon a 4-chloroquinoline intermediate.

Modern and Advanced Synthetic Strategies for 4-Aminoquinolines

Modern synthetic chemistry offers more direct and efficient routes to highly substituted 4-aminoquinolines, often employing metal catalysts to facilitate key bond-forming steps.

This category refines the principles of classical syntheses like the Friedländer and Combes methods, often utilizing improved catalysts or reaction conditions. A key strategy for forming 4-aminoquinolines is the Conrad-Limpach-Knorr synthesis, where an aniline reacts with a β-ketoester. iipseries.org

For the specific target, 3,5-dimethylaniline could be reacted with ethyl 2-methylacetoacetate . At lower temperatures, this condensation typically yields a β-amino acrylate. Upon heating, this intermediate cyclizes to form a 4-hydroxyquinoline (specifically, 4-hydroxy-3,5,7-trimethyl-2(1H)-quinolinone). pharmaguideline.com This 4-hydroxyquinoline is a crucial precursor. As mentioned previously, treatment with phosphorus oxychloride (POCl3) or a similar reagent converts the hydroxyl group into a good leaving group, chlorine, yielding 4-chloro-3,5,7-trimethylquinoline . nih.gov The final step is the nucleophilic substitution with propylamine, often carried out in a suitable solvent, to furnish 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. plos.org This multi-step condensation and subsequent substitution is one of the most practical and widely applied routes for preparing diverse 4-aminoquinoline derivatives. nih.gov

Metal-catalyzed reactions are central to modern organic synthesis and provide powerful tools for constructing the target molecule. These reactions can be used either to build the quinoline core itself or, more commonly, to install the 4-amino side chain.

The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. This reaction is highly suitable for the final step in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. The reaction would involve coupling the key intermediate, 4-chloro-3,5,7-trimethylquinoline , with propylamine . nih.gov

Table 3: Buchwald-Hartwig Amination for Final Synthesis Step

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-chloro-3,5,7-trimethylquinoline | The quinoline scaffold with a leaving group |

| Amine | Propylamine | Source of the N-propylamino group |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates the C-N bond formation |

| Ligand | Xantphos, BINAP | Stabilizes the catalyst and promotes the reaction |

| Base | Cs2CO3, NaOtBu | Activates the amine |

This method is highly efficient and tolerant of a wide range of functional groups, making it a preferred strategy for the late-stage functionalization of heterocyclic compounds. nih.gov Other metal-catalyzed reactions, such as copper-catalyzed Ullmann condensations, can also be used for the C-N coupling step, though palladium catalysis is often more versatile. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions have been developed for the direct synthesis of 4-aminoquinolines from simpler starting materials, such as ethynylarylamines, aryl iodides, carbon monoxide, and various amines, in a single pot. nih.govfrontiersin.org Adapting such a reaction for the specific trimethylated and N-propylated target would require careful selection of appropriately substituted precursors.

Metal-Catalyzed Coupling Reactions for the Construction of Substituted Quinoline Derivatives

Palladium-Catalyzed Amination and Cross-Coupling Protocols for Quinoline Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orglibretexts.org This methodology is highly effective for introducing the N-propylamino group at the 4-position of a pre-formed 3,5,7-trimethylquinoline core. The reaction typically involves the coupling of a 4-haloquinoline (commonly 4-chloro-3,5,7-trimethylquinoline) with propylamine.

The success of this amination is highly dependent on the choice of catalyst system, which includes a palladium precursor and a specialized phosphine ligand. nih.gov Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle. wikipedia.org Common bases used include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃), with solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF). researchgate.netacsgcipr.org The reaction generally proceeds at elevated temperatures to ensure efficient conversion. nih.gov This method's broad functional group tolerance and high efficiency make it a preferred route for late-stage functionalization in the synthesis of complex aminoquinolines. scienceopen.com

Table 1: Typical Conditions for Palladium-Catalyzed Amination of Aryl Halides

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |

| Ligand | Stabilizes the palladium center and facilitates reductive elimination. | BINAP, DavePhos, Xantphos, Josiphos | nih.govresearchgate.netnih.gov |

| Base | Activates the amine and facilitates the catalytic cycle. | NaOt-Bu, Cs₂CO₃, K₃PO₄ | researchgate.netacsgcipr.org |

| Solvent | Reaction medium. | Toluene, Dioxane, DMF | researchgate.net |

| Temperature | Typically elevated to drive the reaction. | 80-120 °C | nih.gov |

Rhodium-Catalyzed Cyclization and Hydroaminomethylation Strategies

Rhodium catalysis offers distinct pathways for the construction of heterocyclic systems, including quinolines and their precursors. One notable approach is the rhodium-catalyzed hydroacylation, which unites aldehydes and o-alkynyl anilines to form 2-aminophenyl enones, key intermediates that can be cyclized to quinolines. acs.orgnih.gov This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups, enabling the synthesis of diversely substituted quinolines in high yields. nih.gov

Another relevant rhodium-catalyzed process is hydroaminomethylation, which can be applied to synthesize nitrogen-containing rings. nih.govd-nb.info This reaction involves the tandem hydroformylation of an alkene followed by condensation with an amine and subsequent reduction of the resulting imine or enamine. researchgate.net While more commonly used for saturated heterocycles like tetrahydroquinolines, this strategy highlights the versatility of rhodium catalysts in C-N and C-C bond formation, which could be adapted for quinoline synthesis. nih.gov

Nickel-Catalyzed Approaches to Polysubstituted Quinolines

The use of earth-abundant and cost-effective nickel catalysts provides a sustainable alternative to precious metals for quinoline synthesis. organic-chemistry.org A prominent nickel-catalyzed method involves the dehydrogenative coupling and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. This atom-efficient process forms both C-C and C-N bonds in a sequential manner, liberating dihydrogen and water as the only byproducts.

This strategy demonstrates a broad substrate scope and can be used to generate a wide range of polysubstituted quinolines with high yields. mpg.deresearchgate.net To construct the 3,5,7-trimethylquinoline core for the target compound, a (2-amino-4,6-dimethylphenyl)methanol derivative could be reacted with methyl ethyl ketone in the presence of a nickel catalyst and a base like sodium tert-butoxide in a solvent such as toluene.

Table 2: General Conditions for Nickel-Catalyzed Quinoline Synthesis

| Component | Role/Example | Reference |

|---|---|---|

| Starting Material 1 | α-2-aminoaryl alcohol | organic-chemistry.org |

| Starting Material 2 | Ketone or secondary alcohol | organic-chemistry.org |

| Catalyst | Nickel complex (e.g., Ni/N-SiC) | mpg.deresearchgate.net |

| Base | LiOH, tBuONa | mpg.de |

| Solvent | Toluene, Ethanol (B145695) | mpg.de |

| Temperature | 60-135 °C | mpg.de |

Copper-Catalyzed Synthetic Protocols for Quinoline Systems

Copper-catalyzed reactions have emerged as powerful tools for synthesizing quinoline systems, often proceeding through oxidative annulation pathways. mdpi.com These methods can involve various starting materials and reaction cascades. For instance, copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes can yield 8-acylquinolines under mild conditions using dioxygen as the terminal oxidant. mdpi.com

Other copper-mediated strategies include the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com These diverse copper-catalyzed transformations provide practical and efficient access to functionalized quinolines that might be challenging to synthesize via other routes. nih.govrsc.org

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies for Quinoline Synthesis

Organocatalysis using N-heterocyclic carbenes (NHCs) offers a metal-free approach to quinoline synthesis. researchgate.net A common NHC-catalyzed route is the indirect Friedländer annulation, which typically starts from a 2-aminobenzyl alcohol and a ketone. researchgate.net The NHC catalyst facilitates a tandem proton and hydride transfer process, generating the active intermediates which then undergo a cross-aldol reaction followed by cyclization and dehydration to form the quinoline ring.

This methodology avoids contamination of the final product with toxic metals, which is a significant advantage, particularly in pharmaceutical synthesis. The reaction can be performed as a one-pot, two-step tandem reaction, allowing for the rapid construction of polysubstituted quinolines from readily available starting materials. researchgate.net

Reductive Amination for the Introduction of the N-Propyl Side Chain

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming amine C-N bonds. wikipedia.org It is the ideal reaction for the final step in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, where the propyl group is attached to the nitrogen atom. This reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org

In a typical one-pot procedure, the primary amine (4-amino-3,5,7-trimethylquinoline) is mixed with an aldehyde (propanal) and a reducing agent. masterorganicchemistry.com A key feature of this reaction is the use of selective reducing agents that reduce the iminium ion intermediate much faster than the starting carbonyl compound. nih.gov This selectivity allows the reaction to be performed efficiently in a single step.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Classic reagent, selective for imines over ketones/aldehydes. Toxic cyanide byproduct. | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ (STAB) | Mild, non-toxic alternative to NaBH₃CN. Highly selective for imines. | masterorganicchemistry.comnih.gov |

| Catalytic Hydrogenation | H₂/Catalyst | Uses H₂ gas with catalysts like Pd, Pt, or Ni. Environmentally friendly but may reduce other functional groups. | wikipedia.org |

| Ammonia Borane | NH₃BH₃ | Stable, solid hydrogen source. Used with promoters like trimethyl borate. | organic-chemistry.org |

Regioselective Synthesis of Methyl-Substituted Quinoline Cores

Achieving the specific 3,5,7-trimethyl substitution pattern on the quinoline core requires precise control of regioselectivity. The choice of synthetic method and starting materials is crucial. The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a foundational method. wikipedia.org For the target molecule, this would require reacting a 2-amino-4,6-dimethylaryl ketone with an asymmetric ketone like methyl ethyl ketone. However, this can lead to mixtures of regioisomers. acs.orgorganic-chemistry.org

Modern catalytic methods often provide superior regiocontrol. researchgate.net For instance, in the NHC- or nickel-catalyzed syntheses starting from a 2-aminoaryl alcohol, the regiochemistry is unambiguously determined by the substitution pattern of the aryl alcohol and the structure of the ketone partner. organic-chemistry.org Using 2-amino-4,6-dimethylbenzyl alcohol and methyl ethyl ketone would theoretically yield the desired 3,5,7-trimethylquinoline core with high regioselectivity. The use of ionic liquids as promoters in the Friedländer annulation has also been shown to enhance regiospecificity. acs.orgnih.govnih.gov

Multi-Component Reactions in the Context of 4-Quinolinamine Scaffold Assembly

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers high atom economy and procedural simplicity, making it attractive for the synthesis of diverse quinoline scaffolds. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a wide array of quinoline derivatives. rsc.org

In the context of assembling the 4-quinolinamine scaffold, a palladium-catalyzed multi-component domino reaction represents a plausible strategy. Such a reaction could involve the tandem conjugate addition and cyclization of an in situ generated β-(2-aminoaryl)-α,β-ynone with an amine. frontiersin.org For the specific synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, this would likely involve a suitably substituted ethynylarylamine, an aryl iodide, carbon monoxide, and N-propylamine. frontiersin.org A copper-catalyzed [2 + 2 + 2] annulation is another potential multi-component approach for synthesizing 2,3-disubstituted 4-aminoquinolines, demonstrating high atom economy. frontiersin.org

| Reaction Type | Catalyst | Reactants | Typical Conditions | Yield |

| Palladium-Catalyzed Domino Reaction | PdCl₂(PPh₃)₂ | Ethynylarylamine, Aryl Iodide, CO, Alkylamine | THF, 70°C, 24 h, 18 bar CO | Moderate to Good |

| Copper-Catalyzed [2+2+2] Annulation | Cu(OAc)₂ | Substituted Benzonitrile, Aryl-mesyliodinium Salt, Ynamide | Not specified | Good |

Green Chemistry Principles Applied to 4-Quinolinamine Synthesis

The application of green chemistry principles to the synthesis of quinolines and their derivatives aims to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.com This involves the use of environmentally benign solvents, energy-efficient techniques like microwave and ultrasound-assisted synthesis, and recyclable catalysts. ijpsjournal.com

Microwave-assisted organic synthesis (MAOS) has gained significant attention for its ability to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.com The rapid and intense heating of polar substances under microwave irradiation can significantly improve the efficiency of heterocyclic compound synthesis. youtube.com

For the synthesis of quinoline derivatives, microwave irradiation has been shown to be particularly effective. researchgate.netmdpi.com For instance, the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various amines has been achieved in good yields (80-95%) in short reaction times (20-30 minutes) under microwave conditions. nih.govfrontiersin.org This approach minimizes the use of solvents and reduces energy consumption. youtube.com

| Reaction | Method | Reaction Time | Yield |

| Synthesis of 4-aminoquinolines | Conventional Heating | 12-24 hours | 35-60% |

| Synthesis of 4-aminoquinolines | Microwave Irradiation | 10 minutes | ~100% |

Ultrasonic irradiation is another green chemistry tool that can enhance chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of quinoline derivatives, often leading to milder reaction conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. nih.govresearchgate.net

A one-pot, three-component reaction for the synthesis of 2-substituted quinolines under ultrasound irradiation in water has been reported, utilizing SnCl₂·2H₂O as a convenient precatalyst. ingentaconnect.comnih.gov This method involves the reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate. nih.gov The use of ultrasound in the N-alkylation of imidazole rings has also demonstrated significant benefits, including a dramatic reduction in reaction time from 48-96 hours to 1-2 hours. rsc.org These findings suggest that ultrasonic irradiation could be a viable and environmentally friendly method for key steps in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-.

| Method | Key Advantages |

| Ultrasonic Irradiation | Milder conditions, shorter reaction times, higher yields, no need for transition metal catalysts. nih.govresearchgate.net |

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. acs.org In the context of quinoline synthesis, various nanocatalysts have been developed that can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov

For example, Fe₃O₄ nanoparticle-supported catalysts have been used in the synthesis of pyrimido[4,5-b]quinolones and can be retrieved and reused up to five times. nih.gov Similarly, other nanocatalyst systems have demonstrated good reusability in various quinoline synthetic routes. organic-chemistry.org The application of such recyclable catalysts in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- would contribute to a more sustainable manufacturing process.

| Catalyst System | Reusability |

| Fe₃O₄ NP-cell | Reused up to five times without loss of activity. nih.gov |

| Single-atom iron catalyst | Can be easily regenerated under aerobic/O₂ oxidation. organic-chemistry.org |

Synthesis of Precursors and Key Intermediates for 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-

The synthesis of the target compound, 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, would necessitate a specific methyl-substituted aniline precursor, namely 3,5-dimethylaniline. This compound is a crucial intermediate in the manufacture of various dyes. sigmaaldrich.com

Several synthetic routes for 3,5-dimethylaniline have been reported. One method involves the reduction of the corresponding nitrobenzene derivative. A general procedure for this transformation involves stirring the nitrobenzene with MMTFe₃O₄Cu MNPs in water at 60 °C, followed by the addition of NaBH₄. chemicalbook.com This method affords the pure aniline in high yield after extraction and solvent evaporation. chemicalbook.com

Another approach describes the preparation of 3,5-dimethylaniline from 3,5-dimethyl-2-cyclohexenone azine by heating it in an inert solvent with a noble metal catalyst. google.com A process for producing 3,5-dimethylaniline from a substituted aryl primary amine has also been detailed, involving steps of diazotization, coupling, and reduction. google.com

| Starting Material | Reagents | Conditions | Yield |

| 3,5-Dinitro-toluene | MMTFe₃O₄Cu MNPs, NaBH₄, H₂O | 60 °C | 96% |

| 3,5-Dimethyl-2-cyclohexenone azine | Palladium-supported catalyst, ether solvent | 150-350 °C | Not specified |

| Substituted aryl primary amine | NaNO₂, HCl, reductive medium | 0-5 °C (diazotization) | Not specified |

Synthesis of Halogenated Quinoline Intermediates for Further Derivatization

The creation of a suitable halogenated intermediate is a critical phase in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. The most common and effective strategy involves the preparation of a 4-chloro-3,5,7-trimethylquinoline. This intermediate is primed for a subsequent nucleophilic aromatic substitution reaction with N-propylamine. The synthesis of this chloro-derivative is typically a two-step process starting from a substituted aniline.

Step 1: Synthesis of 4-hydroxy-3,5,7-trimethylquinoline

The initial step is the construction of the quinoline ring system to form 4-hydroxy-3,5,7-trimethylquinoline. A well-established method for this transformation is the Gould-Jacobs reaction. wikipedia.orgnih.gov This reaction begins with the condensation of an appropriately substituted aniline, in this case, 3,5-dimethylaniline, with a malonic ester derivative like diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes a thermally induced cyclization to form the 4-hydroxyquinoline scaffold. wikipedia.orgablelab.eu The reaction proceeds through an initial substitution, followed by an intramolecular cyclization and subsequent tautomerization to the more stable 4-quinolone form. wikipedia.org

The general scheme for this reaction is as follows:

Condensation: 3,5-Dimethylaniline reacts with a substituted malonic ester.

Cyclization: The intermediate undergoes thermal cyclization, often in a high-boiling point solvent such as diphenyl ether, to form the quinoline ring. orgsyn.org

Saponification & Decarboxylation: If a carboalkoxy group is present at the 3-position after cyclization, it is typically removed by saponification followed by decarboxylation to yield the desired 4-hydroxyquinoline. wikipedia.org

Step 2: Chlorination of 4-hydroxy-3,5,7-trimethylquinoline

Once the 4-hydroxy-3,5,7-trimethylquinoline (or its 4-quinolone tautomer) is obtained, the hydroxyl group at the 4-position is converted to a chloro group. This transformation is crucial as the chlorine atom is an excellent leaving group for the subsequent amination step. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). nih.govnih.gov

The reaction involves heating the 4-hydroxyquinoline derivative with excess POCl₃, often with a catalytic amount of a base like pyridine or N,N-dimethylaniline. nih.govresearchgate.net The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. nih.govsemanticscholar.org The excess POCl₃ can also serve as the solvent. After the reaction is complete, the excess reagent is carefully removed under reduced pressure.

Table 1: Typical Reaction Conditions for Halogenated Quinoline Intermediate Synthesis

| Step | Reaction | Key Reagents | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| 1 | Gould-Jacobs Cyclization | 3,5-Dimethylaniline, Diethyl ethoxymethylenemalonate | Diphenyl ether ("Dowtherm A") | ~250 °C | wikipedia.orgorgsyn.org |

| 2 | Chlorination | 4-hydroxy-3,5,7-trimethylquinoline, Phosphorus oxychloride (POCl₃) | Neat (excess POCl₃) | Reflux (~110 °C) | nih.govnih.gov |

Strategies for Propylamine Side Chain Precursors

The final step in the synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- involves the introduction of the N-propyl group. The direct precursor for this side chain is n-propylamine (CH₃(CH₂)₂NH₂). wikipedia.org N-propylamine is a commercially available reagent, but several industrial synthesis strategies are employed for its large-scale production.

One of the primary industrial methods for preparing n-propylamine is the amination of n-propanol. google.com This process involves reacting 1-propanol with ammonia at elevated temperatures (e.g., 110–190 °C) and pressures (0.8–1.8 MPa) over a metal catalyst. atamanchemicals.comgoogle.com Catalysts often include nickel, copper, or silver, sometimes on a support like alumina. google.com This reaction typically produces a mixture of mono-, di-, and tri-n-propylamines, which are then separated by distillation. google.comgoogle.com

Alternative laboratory and industrial syntheses for primary amines like propylamine include:

Ammonolysis of Alkyl Halides : Reacting 1-chloropropane or 1-bromopropane (B46711) with an excess of ammonia. cnchemshop.com Using excess ammonia helps to favor the formation of the primary amine over secondary and tertiary amines. cnchemshop.com

Reduction of Nitriles : The reduction of propionitrile using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel) yields n-propylamine. cnchemshop.com

Reduction of Amides : Propionamide can be reduced to n-propylamine using strong reducing agents. cnchemshop.com

For the synthesis of the target compound, commercially sourced n-propylamine is typically used to react with the 4-chloro-3,5,7-trimethylquinoline intermediate to form the final product via a nucleophilic aromatic substitution reaction.

Table 2: Common Synthetic Methods for n-Propylamine

| Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Amination of Alcohol | 1-Propanol | Ammonia (NH₃), Metal Catalyst (e.g., Ni, Cu) | Common industrial method; produces a mixture of amines. | google.comgoogle.com |

| Ammonolysis of Halide | 1-Chloropropane | Excess Ammonia (NH₃) | Straightforward but requires excess ammonia to maximize primary amine yield. | cnchemshop.com |

| Reduction of Nitrile | Propionitrile | LiAlH₄ or H₂/Raney Ni | Provides high purity primary amine. | cnchemshop.com |

Mechanistic Investigations of 4 Quinolinamine Formation Pathways

Elucidation of Reaction Mechanisms in Quinoline (B57606) Cyclization

The formation of the core quinoline ring system is the foundational step in synthesizing the target compound. Several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses, provide routes to substituted quinolines. nih.gov The mechanism for these reactions typically involves the condensation of an aniline (B41778) with a β-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or a 2-aminoaryl aldehyde/ketone with another carbonyl-containing molecule. nih.goviipseries.org

In the context of forming a 3,5,7-trimethyl substituted quinoline core, a plausible route is the Combes synthesis. This reaction involves the acid-catalyzed reaction of an appropriately substituted aniline (e.g., 3,5-dimethylaniline) with a β-diketone. The mechanism begins with the formation of an enamine intermediate from the aniline and the diketone. iipseries.orgyoutube.com This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and a subsequent dehydration step to form the aromatic quinoline ring. iipseries.orgyoutube.com

Another relevant pathway is the Doebner-von Miller reaction, which is an extension of the Skraup synthesis. It uses an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst. nih.govrsc.org The mechanism is thought to proceed through a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to yield the quinoline product. nih.gov

Catalysts and additives play a pivotal role in quinoline cyclization reactions, influencing reaction rates, yields, and regioselectivity. Both Brønsted and Lewis acids are commonly employed to facilitate these transformations.

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are traditionally used in reactions like the Combes and Skraup syntheses. nih.goviipseries.org They act by protonating carbonyl groups, which activates them towards nucleophilic attack by the aniline. youtube.com In the Skraup reaction, sulfuric acid also serves as a dehydrating agent. nih.gov More recently, recyclable and less corrosive solid acid catalysts like o-benzenedisulfonimide (B1365397) have been applied to solvent-free Friedländer reactions, demonstrating the move towards greener chemistry. nih.gov

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and various transition metal complexes (e.g., ruthenium, rhodium, cobalt, copper) have been shown to be effective catalysts. organic-chemistry.orgmdpi.comnih.gov For instance, a ZnCl₂/Ni-USY zeolite catalyst demonstrated high efficiency in the synthesis of quinolines from aniline and propanol, with the catalyst's high ratio of Lewis to Brønsted acid sites being crucial for its performance. rsc.org Transition metal catalysts often operate through C-H activation pathways, enabling novel and efficient routes to quinoline synthesis under milder conditions. mdpi.com For example, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com

Additives and Oxidants: In many quinoline syntheses, an oxidizing agent is required for the final aromatization step. Traditionally, agents like arsenic pentoxide or nitrobenzene (B124822) were used in the Skraup reaction. Modern methods often employ milder and safer oxidants. rsc.org In some cases, molecular oxygen from the air can serve as the terminal oxidant, particularly in transition-metal-catalyzed aerobic reactions. rsc.org Additives can also direct the reaction pathway; for example, in some metal-free syntheses, iodine (I₂) can mediate both cyclization and desulfurative steps. rsc.org

| Catalyst/Additive Type | Examples | Role in Quinoline Synthesis | References |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), o-benzenedisulfonimide | Protonates carbonyls, acts as dehydrating agent, facilitates cyclization. | nih.goviipseries.org |

| Lewis Acids | FeCl₃, ZnCl₂, Cu(I)Br, AgOTf, Co(OAc)₂ | Coordinates to reactants, activates C-H bonds, promotes annulation. | nih.govrsc.orgorganic-chemistry.org |

| Transition Metal Complexes | Ruthenium, Rhodium, Palladium, Cobalt catalysts | Facilitates C-H activation, oxidative cyclization, and dehydrogenation. | mdpi.comresearchgate.net |

| Oxidants | Molecular Oxygen (O₂), Iodine (I₂), DMSO | Promotes the final aromatization step to form the quinoline ring. | rsc.orgrsc.org |

The mechanisms of quinoline synthesis proceed through several key intermediates and transition states. While direct observation is often challenging due to their transient nature, their existence is supported by kinetic studies, trapping experiments, and computational analysis.

A common initial intermediate in many quinoline syntheses is an enamine or a Schiff base (imine) . In the Combes synthesis, the condensation of an aniline and a β-diketone directly yields an enamine. iipseries.orgyoutube.com In the Doebner-von Miller reaction, the 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound forms an enol or keto-enamine intermediate. nih.gov

Following the formation of the initial adduct, the reaction proceeds through a cyclization step . This is typically an intramolecular electrophilic aromatic substitution where the electron-rich aniline ring attacks a protonated carbonyl or imine carbon. This step involves a high-energy transition state leading to a non-aromatic, cyclic intermediate, often a dihydroquinoline derivative. nih.gov For example, in iodocyclization reactions of N-(2-alkynyl)anilines, an iodonium (B1229267) intermediate is proposed, which is then attacked intramolecularly by the aniline ring. nih.gov

The final step is aromatization , which involves the elimination of a leaving group (commonly water) and oxidation. This rearomatization is the thermodynamic driving force for the reaction, leading to the stable quinoline ring system. nih.gov In some cases, the dihydroquinoline intermediate can be isolated before it is oxidized to the final quinoline product. nih.gov

Detailed Mechanistic Analysis of N-Alkylation and Reductive Amination Processes

Once the 4-amino-3,5,7-trimethylquinoline core is formed, the introduction of the N-propyl group is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This is a direct method where the 4-aminoquinoline (B48711) acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The mechanism is a standard nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the propyl halide, displacing the halide ion. A base is used to deprotonate the resulting ammonium (B1175870) salt, yielding the secondary amine product. A significant challenge in direct alkylation is controlling overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. researchgate.net

Reductive Amination: This is often a more controlled and widely used method for preparing secondary amines. wikipedia.orgmasterorganicchemistry.com The process involves two main steps:

Imine Formation: The 4-aminoquinoline is first reacted with propanal (propionaldehyde). The amine's nitrogen atom attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form a Schiff base, or imine. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be done in a separate step or, more commonly, in a one-pot reaction where the reducing agent is present from the start. wikipedia.org

A variety of reducing agents can be used, with their choice affecting selectivity. Sodium borohydride (B1222165) (NaBH₄) can reduce the imine, but may also reduce the starting aldehyde. masterorganicchemistry.com Milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com This one-pot procedure avoids the isolation of the intermediate imine and often provides higher yields with fewer byproducts compared to direct alkylation. rsc.org

Stereochemical Aspects and Control in Quinoline Synthesis

While the target molecule, 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, is achiral, stereochemistry is a critical consideration in the synthesis of many quinoline derivatives, particularly natural products and pharmaceuticals. rsc.orgresearchgate.net Asymmetric synthesis of quinolines allows for the selective formation of one enantiomer over the other.

Stereocontrol can be introduced at various stages of the synthesis:

Chiral Starting Materials: Using a chiral aniline or a chiral carbonyl-containing component can impart stereochemistry to the final product.

Chiral Catalysts: The use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) can create a chiral environment around the reactants, influencing the stereochemical outcome of the cyclization step. This is particularly relevant in reactions that create stereocenters, such as the Povarov reaction (a [4+2] cycloaddition) for synthesizing tetrahydroquinolines.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical course of the reaction, and is then removed in a subsequent step.

For many quinoline alkaloids, determining the absolute configuration and enantiomeric purity is essential for understanding their biological activity. rsc.orgresearchgate.net

Impact of Solvent Effects on Reaction Outcomes and Mechanisms

The choice of solvent can have a profound impact on the mechanism, rate, and outcome of quinoline synthesis. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism.

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often effective for quinoline synthesis. rsc.org They are good at solvating cations, which can help to stabilize cationic intermediates formed during the reaction. In some syntheses, DMSO can also act as an oxidant for the final aromatization step. organic-chemistry.org

Polar Protic Solvents: Protic solvents like ethanol (B145695) (EtOH) can participate in hydrogen bonding, which can stabilize charged species. However, they can sometimes be detrimental. For example, in a zirconocene-catalyzed synthesis of quinolines, ethanol was found to be harmful to the reaction, possibly due to its complexation with the metal catalyst. rsc.org

Non-polar Solvents: Non-polar solvents are less common but can be used in specific cases, for instance, to sequester a reactant and prevent polymerization, as seen in some biphasic Doebner-von Miller reactions. nih.gov

Solvent-Free and "Green" Conditions: There is a growing trend towards using environmentally benign reaction media. This includes solvent-free reactions, often conducted under microwave irradiation, or using water as a solvent. nih.govresearchgate.net Microwave heating can significantly accelerate reaction rates, leading to higher yields in shorter times. nih.gov Ionic liquids have also been explored as alternative reaction media. iipseries.org

| Solvent Type | Examples | Effect on Quinoline Synthesis | References |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO | Generally favorable; can stabilize intermediates and act as an oxidant (DMSO). | organic-chemistry.orgrsc.org |

| Polar Protic | Ethanol, Water | Can stabilize charged species but may inhibit certain metal catalysts. Water is a green solvent option. | nih.govrsc.org |

| Biphasic/Non-polar | Organic/Aqueous mixtures | Can reduce unwanted side reactions like polymerization. | nih.gov |

| Alternative Media | Ionic Liquids, Solvent-Free (Microwave) | Considered "green" alternatives; can enhance reaction rates and simplify workup. | nih.goviipseries.org |

Structure Activity Relationship Sar Studies in 4 Quinolinamine Derivatives

Systematic Elucidation of Structural Features Influencing Activity in 4-Quinolinamine Analogues

The biological activity of 4-quinolinamine derivatives is intricately linked to the nature and position of substituents on the quinoline (B57606) ring and the characteristics of the side chain at the 4-amino position. Systematic studies have revealed that even minor structural modifications can lead to significant changes in potency and selectivity.

Substituents on the quinoline ring play a crucial role in modulating the electronic and steric properties of the molecule, which in turn affects its biological activity. Methyl groups, such as those found in 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, are of particular interest due to their ability to influence lipophilicity and metabolic stability.

Research on various 4-aminoquinoline (B48711) analogues has demonstrated that the presence and position of electron-donating groups, like methyl groups, can significantly impact activity. For instance, studies on related compounds have shown that substitution at the C-7 position can affect the pKa of the quinoline ring nitrogen and the side chain amino group, which is critical for the molecule's accumulation in acidic cellular compartments. nih.gov While direct data on the combined effect of methyl groups at C-3, C-5, and C-7 is limited, the general principles of SAR suggest that these substitutions would increase the lipophilicity of the quinoline core. This increased lipophilicity can enhance membrane permeability, a crucial factor for reaching intracellular targets. nih.gov

The following table summarizes the general influence of quinoline ring substituents on the activity of 4-aminoquinoline analogues.

| Substituent Position | Type of Substituent | General Influence on Activity | Reference |

| C-3 | Methyl | Can influence steric interactions with the target. | |

| C-5 | Methyl | May enhance lipophilicity and affect planarity of the ring system. | |

| C-7 | Methyl | Can increase lipophilicity and modulate the basicity of the quinoline nitrogen. | nih.gov |

| C-7 | Electron-withdrawing | Lowers the pKa of the quinoline nitrogen, potentially affecting cellular accumulation. | nih.gov |

The side chain attached to the 4-amino group is a key determinant of the biological activity of 4-quinolinamine derivatives. Its length, flexibility, and the nature of the terminal amino group are critical for target engagement. The N-propyl side chain in 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- is a relatively short and simple alkyl chain.

The chemical nature of the side chain, including its basicity (pKa), is essential. The side chain's ability to be protonated at physiological pH can govern the compound's pharmacokinetic properties and its interaction with acidic vesicles within cells. nih.gov

| Side Chain Feature | Example | General Impact on Activity | Reference |

| Chain Length | N-propyl | Contributes to optimal lipophilicity and spatial orientation for target binding. | nih.gov |

| Terminal Group | Primary Amine | Can act as a hydrogen bond donor and participate in ionic interactions. | nih.gov |

| Flexibility | Alkyl Chain | Allows for conformational adjustments to fit the binding pocket. |

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the conformation of 4-quinolinamine derivatives, which in turn can affect their binding affinity to biological targets. The hydrogen atom on the 4-amino group can form an intramolecular hydrogen bond with the quinoline ring nitrogen (N1).

This interaction can influence the planarity of the molecule and the rotational freedom of the side chain. The formation of an intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which may be either favorable or unfavorable for binding, depending on the specific requirements of the target's binding site. The strength of this hydrogen bond can be influenced by the electronic effects of substituents on the quinoline ring. nih.gov

Computational and experimental studies on related quinoline derivatives have highlighted the importance of such non-covalent interactions in stabilizing the active conformation of the molecule. mdpi.com

Comparative SAR Analysis of Methylated and N-Propylated 4-Aminoquinolines with Other Analogues

A comparative analysis of the SAR of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- with other 4-aminoquinoline analogues reveals important trends. For instance, comparison with analogues bearing different alkyl or aryl substituents on the quinoline ring, or with varying side chain lengths, can provide insights into the specific contributions of the methyl and N-propyl groups.

In many series of 4-aminoquinolines, a certain degree of lipophilicity is required for optimal activity. The three methyl groups on the quinoline ring of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- contribute significantly to its lipophilic character. This can be contrasted with unsubstituted or mono-methylated analogues, where the activity profile may differ due to altered membrane permeability or target interactions.

Similarly, the N-propyl side chain can be compared to analogues with shorter (e.g., N-ethyl) or longer (e.g., N-butyl) alkyl chains. Often, a "sweet spot" for chain length exists, where the side chain is long enough to make productive interactions with the target but not so long as to introduce steric hindrance or excessive lipophilicity. nih.gov

Rational Design Principles for Modulating Activity in 4-Quinolinamine Compounds

Based on the accumulated SAR data for 4-quinolinamine derivatives, several rational design principles can be formulated to guide the development of new analogues with modulated activity.

Fine-tuning Lipophilicity: The number and position of methyl or other alkyl groups on the quinoline ring can be systematically varied to optimize the compound's lipophilicity. This is a critical parameter for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

Optimizing Side Chain Interactions: The length, rigidity, and terminal functional group of the N-substituted side chain should be tailored to the specific biological target. Introducing heteroatoms or small rings into the side chain can alter its conformational preferences and hydrogen bonding capacity.

Modulating Basicity: The pKa of both the quinoline ring nitrogen and the side chain amino group can be modulated through the introduction of electron-donating or electron-withdrawing substituents on the quinoline ring. This allows for the fine-tuning of the compound's ionization state at physiological pH, which can impact its cellular uptake and target engagement. nih.gov

Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule, such as through intramolecular hydrogen bonding or the incorporation of cyclic structures, can lead to an increase in binding affinity and selectivity if the constrained conformation matches the bioactive conformation.

By applying these principles, medicinal chemists can rationally design and synthesize novel 4-quinolinamine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Spectroscopic and Structural Elucidation of 4 Quinolinamine, 3,5,7 Trimethyl N Propyl and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their substitution pattern.

N-propyl Protons: The protons of the N-propyl group would show characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the nitrogen (NCH₂).

Methyl Protons: The three methyl groups on the quinoline ring would each produce a singlet in the upfield region (typically δ 2.0-3.0 ppm).

Amine Proton: The N-H proton of the secondary amine would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by showing a signal for each unique carbon atom.

Quinoline Carbons: The carbon atoms of the quinoline core would resonate in the aromatic region (δ 100-160 ppm).

N-propyl Carbons: The three carbon atoms of the propyl group would appear in the aliphatic region (δ 10-50 ppm).

Methyl Carbons: The carbons of the three methyl substituents on the ring would also be found in the upfield aliphatic region.

Interactive Data Table: Expected ¹H-NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| NH | Variable | br s |

| N-CH₂- | ~3.2 - 3.6 | t |

| -CH₂- | ~1.6 - 2.0 | sextet |

| -CH₃ (propyl) | ~0.9 - 1.2 | t |

| Ar-CH₃ | ~2.0 - 3.0 | s |

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic-C | 100 - 160 |

| N-CH₂- | 40 - 50 |

| -CH₂- | 20 - 30 |

| -CH₃ (propyl) | 10 - 15 |

| Ar-CH₃ | 15 - 25 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Purity Assessment

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, the FT-IR spectrum would be expected to show characteristic absorption bands.

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the quinoline system would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond would appear in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Strong |

| C=C, C=N Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound. For 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- (C₁₅H₂₀N₂), HR-MS would be used to confirm its molecular weight and formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, corresponding to the loss of fragments such as the propyl group.

Interactive Data Table: Expected HR-MS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₀N₂ |

| Exact Mass | 228.1626 |

| [M+H]⁺ | 229.1705 |

Theoretical and Computational Chemistry Investigations of 4 Quinolinamine, 3,5,7 Trimethyl N Propyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. DFT provides a balance between accuracy and computational cost, making it a widely used method for studying molecules of this size. grnjournal.us For 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, DFT calculations can be used to optimize its three-dimensional geometry and predict a range of electronic and spectroscopic properties. rsc.orgnih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing crucial information about how the molecule will interact with other chemical species. nih.gov Other quantum-molecular descriptors such as electronegativity, chemical potential, and chemical hardness can also be calculated to provide a comprehensive understanding of the molecule's reactivity. rsc.orgnih.gov Time-Dependent DFT (TD-DFT) can be employed to predict spectroscopic properties, such as the UV-visible absorption spectrum. nih.gov

Table 1: Hypothetical Electronic Properties of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- Calculated by DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

Molecular Modeling and Simulation for Conformational Analysis and Ligand-Receptor Interactions (without clinical context)

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure and dynamic behavior of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. Conformational analysis, a key aspect of this, focuses on identifying the molecule's stable, low-energy spatial arrangements (conformers). This is particularly important for the flexible N-propyl side chain, as its orientation can significantly influence how the molecule interacts with its environment. rsc.org By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a conformational energy landscape can be generated, revealing the most probable shapes of the molecule.

Molecular docking is a powerful simulation technique used to predict the preferred orientation of a ligand when it binds to a target receptor. mbimph.comproquest.com In a non-clinical context, this can be used to study the interactions of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- with a hypothetical or model receptor binding site. The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" that estimates the binding affinity. cell.com This analysis reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the receptor's amino acid residues. nih.gov Understanding these interactions is fundamental for rationalizing the molecule's binding mode.

Table 2: Illustrative Ligand-Receptor Interactions for 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- from a Hypothetical Docking Simulation

| Interacting Residue of Receptor | Type of Interaction | Atom(s) of Ligand Involved |

| Aspartic Acid (ASP) 101 | Hydrogen Bond | N-H of the 4-amino group |

| Tyrosine (TYR) 220 | π-π Stacking | Quinoline (B57606) ring system |

| Leucine (LEU) 75 | Hydrophobic Interaction | Propyl side chain |

| Valine (VAL) 125 | Hydrophobic Interaction | Methyl groups on the quinoline ring |

| Phenylalanine (PHE) 250 | π-π Stacking | Quinoline ring system |

Prediction of Reaction Pathways and Energetics using Computational Methods

Computational chemistry offers methods to explore the mechanisms of chemical reactions, providing insights into potential synthetic routes or metabolic pathways for 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-. grnjournal.uscsmres.co.uk By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. grnjournal.us Computational methods, often using DFT, can accurately calculate the geometries and energies of reactants, products, intermediates, and transition states. rsc.org

For example, in a potential synthesis step, such as the alkylation of a 4-aminoquinoline (B48711) precursor with a propyl group, computational methods can be used to compare different reaction mechanisms (e.g., SN1 vs. SN2). By calculating the activation energies for each pathway, the most energetically favorable route can be predicted. nih.gov This information is invaluable for optimizing reaction conditions in a laboratory setting. csmres.co.uk

Table 3: Hypothetical Calculated Energetics for a Key Step in the Synthesis of 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| N-propylation | 3,5,7-trimethylquinolin-4-amine + 1-bromopropane (B46711) | 25.5 | 22.0 | -10.2 |

In Silico Approaches to Understanding Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net For 4-Quinolinamine, 3,5,7-trimethyl-N-propyl-, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in their structure (e.g., changing the length of the N-alkyl chain or modifying the substituents on the quinoline ring). youtube.comoup.com

The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. researchgate.netnih.gov Statistical methods, like multiple linear regression, are then used to create an equation that links these descriptors to the observed activity. imist.ma

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. ugm.ac.idnih.gov This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Table 4: Illustrative Data for a QSAR Study of 4-Quinolinamine Analogs

| Compound Analog | N-Alkyl Chain | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted Activity (pIC50) |

| Parent Compound | Propyl | 4.2 | 28.2 | 256.38 | 7.5 |

| Analog 1 | Ethyl | 3.7 | 28.2 | 242.35 | 7.2 |

| Analog 2 | Butyl | 4.7 | 28.2 | 270.41 | 7.8 |

| Analog 3 | Isopropyl | 4.1 | 28.2 | 256.38 | 7.4 |

| Analog 4 | Pentyl | 5.2 | 28.2 | 284.44 | 7.9 |

Advanced Derivatives and Analogues of 4 Quinolinamine, 3,5,7 Trimethyl N Propyl

Synthesis of Novel Ring-Substituted 4-Quinolinamine Analogues with Varied Substitution Patterns

The synthesis of novel analogues with different substituents on the quinoline (B57606) ring is a key strategy for modulating the activity of 4-quinolinamine compounds. ucsf.eduresearchgate.net Research has demonstrated that the nature and position of substituents on the quinoline nucleus significantly influence the molecule's biological profile. nih.gov

Synthetic approaches often begin with a pre-functionalized quinoline core. A common method involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline (B167314) intermediate. nih.gov This precursor, which can be synthesized with various substituents on the benzene (B151609) portion of the ring system, readily reacts with the desired amine to install the side chain at the C4 position. nih.gov

To achieve diverse substitution patterns, chemists employ several foundational synthetic methods for creating the quinoline ring itself:

The Skraup-Doebner-von Miller reaction: This classic method involves the reaction of an appropriately substituted aniline (B41778) with α,β-unsaturated carbonyl compounds. By selecting different anilines, a wide range of substituents can be introduced at the 5, 6, 7, and 8-positions of the quinoline ring.

The Gould-Jacobs reaction: This pathway allows for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester or its equivalents. ucsf.edu The resulting 4-hydroxyquinoline (B1666331) can then be converted to a 4-chloroquinoline using reagents like phosphorus oxychloride, which then serves as the key intermediate for adding the N-propylamine side chain. ucsf.edu

| Substitution Position | Example Substituent | General Synthetic Approach | Key Intermediate | Reference |

|---|---|---|---|---|

| C2, C8 | Aryl, Alkyl | Palladium-catalyzed cross-coupling (e.g., Suzuki) | 4,7-dichloroquinoline | researchgate.net |

| C5, C6, C7, C8 | -Cl, -CF3, -OCH3 | Gould-Jacobs reaction followed by chlorination | Substituted 4-hydroxyquinoline | ucsf.edu |

| C7 | -Cl (as in Chloroquine) | Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline | nih.gov |

| C7 | -OCH2Ph-F | Multi-step synthesis from substituted anilines | 7-Benzyloxy-4-chloroquinoline | nih.gov |

Diversification and Optimization of the N-Propyl Side Chain in 4-Quinolinamines

The N-alkyl side chain at the C4 position of the quinoline ring is crucial for the molecule's interaction with biological targets and plays a primary role in its activity. ucsf.edunih.gov Systematic modifications of the N-propyl group in 4-Quinolinamine, 3,5,7-trimethyl-N-propyl- are undertaken to optimize potency and modulate physicochemical properties.

The primary method for diversifying this side chain involves the reaction of a 4-chloroquinoline intermediate with a wide variety of primary and secondary amines. nih.gov This versatile SNAr reaction allows for the introduction of side chains with different lengths, branching, and terminal functional groups.

Key areas of exploration for the N-propyl side chain include:

Altering Chain Length: The length of the alkylamino side chain can significantly impact activity. Studies on related 4-quinolinamines have shown that varying the number of methylene (B1212753) (-CH2-) units affects potency, with specific lengths being optimal for biological activity. nih.gov For example, analogues with two to five carbon chains are commonly synthesized for comparative analysis.

Introducing Steric Hindrance: Incorporating branching or bulky groups, such as tert-butyl moieties, on the side chain can influence binding affinity and selectivity.

Incorporating Cyclic Moieties: Replacing the linear propyl group with cyclic structures like piperidine, piperazine (B1678402), or morpholine (B109124) can enhance rigidity, improve binding, and alter solubility.

Adding Terminal Functional Groups: The introduction of terminal functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can modify the compound's polarity, metabolic stability, and potential for hydrogen bonding with target macromolecules.

A systematic structure-activity relationship (SAR) analysis of substituted quinolines highlighted the importance of the side chain's basicity and length for activity. nih.gov By synthesizing a series of derivatives with varied side chains, researchers can fine-tune the molecule's properties to achieve a desired biological effect. nih.gov

| Side Chain Modification Strategy | Example Moiety | Rationale | Synthetic Method | Reference |

|---|---|---|---|---|

| Varying Alkyl Chain Length | N-ethyl, N-butyl, N-pentyl | Optimize interaction with target binding pocket | SNAr with corresponding alkylamine | nih.gov |

| Introducing Terminal Amine | -CH2CH2-N(CH3)2 | Modulate basicity and pharmacokinetic profile | SNAr with N,N-dimethylethylenediamine | nih.gov |

| Incorporating Cyclic Amines | 4-morpholinyl | Increase rigidity and alter solubility | SNAr with morpholine | mdpi.com |

| Adding Bulky Groups | N-[3-[[(1,1-dimethylethyl)amino]methyl]...phenyl] | Introduce steric hindrance to enhance selectivity | SNAr with a complex substituted aniline |

Molecular Hybridization Strategies Incorporating the 4-Quinolinamine Motif

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. acs.orgfrontiersin.org This approach aims to produce compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. The 4-quinolinamine scaffold is an excellent candidate for this strategy due to its proven biological relevance. nih.gov

Hybridization strategies involving the 4-quinolinamine motif typically focus on attaching other bioactive heterocyclic systems or functional groups. These modifications can be made at various positions, but often involve functionalizing the N-propyl side chain or an available position on the quinoline ring.

Examples of pharmacophores hybridized with the quinoline scaffold include:

Hydrazones and Isatins: Researchers have synthesized hybrids of 4-aminoquinoline-hydrazones and isatins, linking the moieties through a linker attached to the 4-amino group. mdpi.com

Piperazine: The piperazine ring is a common feature in many bioactive molecules. Hybrid molecules combining a 4-quinolinamine core with a piperazine moiety have been developed to explore new biological activities. nih.gov

Pyrimidines and Triazoles: These nitrogen-containing heterocycles are well-known pharmacophores. They can be linked to the quinoline core, often through "click chemistry," to create hybrids with potential applications in various therapeutic areas. frontiersin.org

Combretastatin A-4 Analogues: The quinoline moiety has been used as a bioisosteric replacement for one of the aromatic rings of Combretastatin A-4, a potent tubulin polymerization inhibitor. nih.gov

The synthesis of these hybrid molecules often requires multi-step procedures. For example, a linker molecule might first be attached to the 4-amino position of the quinoline, followed by reaction with a second pharmacophore to complete the hybrid structure. mdpi.com This modular approach allows for the creation of a diverse range of hybrid compounds for biological screening. acs.org

Combinatorial Synthesis and Library Generation for Extensive SAR Exploration

To efficiently explore the structure-activity relationships (SAR) of 4-quinolinamine analogues, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of related compounds. This high-throughput approach allows for the systematic and rapid investigation of how different substituents on both the quinoline ring and the N-alkyl side chain influence biological activity.

The generation of a 4-quinolinamine library typically relies on a versatile and robust synthetic route that accommodates a wide variety of building blocks. A common strategy involves a divergent synthetic pathway starting from a common intermediate, such as a multi-substituted 4-chloroquinoline.

A typical workflow for library generation includes:

Synthesis of Core Scaffolds: A set of diversely substituted 4-chloroquinoline cores is synthesized. This can be achieved by using different substituted anilines in reactions like the Gould-Jacobs or Skraup syntheses, followed by chlorination. ucsf.edu

Parallel Amination: The library of 4-chloroquinoline cores is then reacted in parallel with a large collection of primary and secondary amines. This step introduces diversity at the C4 side chain position.